3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE
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Overview
Description
3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzothiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-oxo-3-[[4-(trifluoromethyl)phenyl]amino]-
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
The uniqueness of 3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. The presence of multiple trifluoromethyl groups and the benzothiadiazine ring structure contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F6N4O3S/c23-21(24,25)14-2-1-3-16(12-14)31-8-10-32(11-9-31)20(33)7-6-19-29-17-13-15(22(26,27)28)4-5-18(17)36(34,35)30-19/h1-5,12-13H,6-11H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVPMYZQJUINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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